molecular formula C5HN3O3 B1505216 Furo[3,4-e][1,2,4]triazine-5,7-dione CAS No. 5637-94-5

Furo[3,4-e][1,2,4]triazine-5,7-dione

Cat. No.: B1505216
CAS No.: 5637-94-5
M. Wt: 151.08 g/mol
InChI Key: CGOKRQRZKZZXFA-UHFFFAOYSA-N
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Description

Furo[3,4-e][1,2,4]triazine-5,7-dione: is a heterocyclic organic compound characterized by a fused furan and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,4-e][1,2,4]triazine-5,7-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of furoic acid derivatives with hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-e][1,2,4]triazine-5,7-dione: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions at different positions on the ring system can yield a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Furo[3,4-e][1,2,4]triazine-5,7-dione:

  • Chemistry: : As a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for its biological activities, including antifungal, anticancer, and anti-inflammatory properties.

  • Medicine: : Potential use in drug development for various therapeutic applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Furo[3,4-e][1,2,4]triazine-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Furo[3,4-e][1,2,4]triazine-5,7-dione: is unique due to its fused furan and triazine ring system. Similar compounds include:

  • Furo[3,4-b][1,2,4]triazine-5,7-dione

  • Furo[2,3-b][1,2,4]triazine-5,7-dione

  • Furo[2,3-c][1,2,4]triazine-5,7-dione

Properties

IUPAC Name

furo[3,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HN3O3/c9-4-2-3(5(10)11-4)8-7-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOKRQRZKZZXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)OC2=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701375
Record name Furo[3,4-e][1,2,4]triazine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5637-94-5
Record name Furo[3,4-e][1,2,4]triazine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,4-e][1,2,4]triazine-5,7-dione
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Furo[3,4-e][1,2,4]triazine-5,7-dione
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Furo[3,4-e][1,2,4]triazine-5,7-dione
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Reactant of Route 5
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Reactant of Route 6
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